Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide

Lipophilicity ADME Permeability

3-Phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide is a synthetic small molecule belonging to the fluoropyrimidine-cyclohexyl propanamide class. It features a 5-fluoropyrimidin-2-yl ether linked via a trans-(1r,4r)-cyclohexyl spacer to a 3-phenylpropanamide moiety.

Molecular Formula C19H22FN3O2
Molecular Weight 343.402
CAS No. 2034446-28-9
Cat. No. B2858461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide
CAS2034446-28-9
Molecular FormulaC19H22FN3O2
Molecular Weight343.402
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CCC2=CC=CC=C2)OC3=NC=C(C=N3)F
InChIInChI=1S/C19H22FN3O2/c20-15-12-21-19(22-13-15)25-17-9-7-16(8-10-17)23-18(24)11-6-14-4-2-1-3-5-14/h1-5,12-13,16-17H,6-11H2,(H,23,24)
InChIKeyNRSRDMWSNUDZHB-QAQDUYKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide (CAS 2034446-28-9): Physicochemical and Structural Differentiation from Close Analogs for Scientific Procurement


3-Phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide is a synthetic small molecule belonging to the fluoropyrimidine-cyclohexyl propanamide class. It features a 5-fluoropyrimidin-2-yl ether linked via a trans-(1r,4r)-cyclohexyl spacer to a 3-phenylpropanamide moiety [1]. The compound is commercially available as a high-purity screening compound from Life Chemicals (catalog F6485-1331) for early-stage drug discovery [2]. Its well-defined stereochemistry, balanced lipophilicity, and hydrogen-bonding capacity make it a valuable scaffold for medicinal chemistry optimization, particularly in kinase and GPCR-targeted programs [1].

Why In-Class Fluoropyrimidine-Cyclohexyl Propanamides Cannot Be Interchanged: Physicochemical Divergence Impacts ADME and Target Engagement


Compounds sharing the 5-fluoropyrimidin-2-yl-oxycyclohexyl core can exhibit dramatically different physicochemical profiles depending on the amide substituent. Even seemingly minor changes—such as replacing the 3-phenylpropanamide with a 3-(3,5-dimethylisoxazol-4-yl)propanamide or a trifluoromethyl group—alter computed logP by >0.7 units and TPSA by >25 Ų [1][2]. These differences translate into divergent membrane permeability, solubility, and hydrogen-bonding capacity, making generic substitution unreliable for maintaining consistent pharmacokinetic behavior or target engagement [1][2]. Furthermore, the defined (1r,4r) stereochemistry ensures conformational homogeneity that may be absent in unspecified or cis-isomer mixtures, directly impacting batch-to-batch reproducibility in SAR campaigns [2].

Quantitative Differentiation Evidence: 3-Phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide vs. Closest Analogs


Higher Computed Lipophilicity (XLogP3 = 3.1) of Target Compound vs. 3,5-Dimethylisoxazole Analog (XLogP3 = 2.4)

The target compound has a computed XLogP3 of 3.1, which is 0.7 units higher than that of the closely related 3-(3,5-dimethylisoxazol-4-yl) analog (XLogP3 2.4) [1][2]. A ΔlogP of 0.7 corresponds to approximately a 5-fold higher lipophilicity, which can significantly enhance passive membrane permeability but may reduce aqueous solubility [1][2].

Lipophilicity ADME Permeability

Lower Topological Polar Surface Area (TPSA = 64.1 Ų) of Target Compound vs. Isoxazole Analog (TPSA = 90.1 Ų) Suggests Superior Oral Absorption Potential

The target compound has a computed TPSA of 64.1 Ų, which is below the 140 Ų threshold commonly associated with acceptable oral absorption and substantially lower than the isoxazole analog's TPSA of 90.1 Ų [1][2]. The difference of 26.0 Ų places the target compound in a significantly more favorable range for intestinal permeability according to Veber rules [1][2].

TPSA Oral bioavailability Drug-likeness

Reduced Hydrogen Bond Acceptor Count (5 vs. 7) and Additional Aromatic Ring (2 vs. 1) Differentiate Target Compound from Trifluoromethyl Analog

The target compound possesses 5 hydrogen bond acceptors, compared with 7 for the isoxazole analog [1][2]. Additionally, the target contains two aromatic rings (phenyl + pyrimidine), whereas the trifluoromethyl analog (CAS 2034401-82-4) contains only one aromatic ring (pyrimidine). The extra phenyl ring enables potential π-π stacking with aromatic protein residues, while fewer hydrogen bond acceptors may reduce desolvation penalties upon target binding [1][2].

Hydrogen bonding Aromatic stacking Target selectivity

Defined (1r,4r) Trans Stereochemistry Ensures Conformational Homogeneity vs. Unspecified or Mixed Stereoisomers

The target compound is supplied as the single (1r,4r) trans stereoisomer, as confirmed by the InChI Key (NRSRDMWSNUDZHB-QAQDUYKDSA-N) and SMILES notation [1][2]. This contrasts with many commercial analogs that are offered as unspecified stereoisomer mixtures or as cis/trans blends. The trans configuration locks the amide and fluoropyrimidine ether in equatorial orientations, ensuring a consistent three-dimensional presentation for target binding [1].

Stereochemistry Reproducibility SAR

Optimized Applications for 3-Phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide Based on Differential Evidence


CNS-Targeted Kinase Inhibitor Screening Libraries

The target compound's elevated XLogP3 (3.1) compared to the more polar isoxazole analog (2.4) makes it a superior candidate for inclusion in CNS-focused screening libraries, where higher lipophilicity facilitates blood-brain barrier penetration [1]. Its reduced TPSA (64.1 Ų) further supports passive membrane crossing in neuronal cell models.

GPCR Ligand Development Requiring Balanced Lipophilicity and Aromatic Interactions

The phenylpropanamide moiety provides an additional aromatic ring for π-stacking interactions, which is absent in the trifluoromethyl analog [1]. This feature, combined with the defined trans stereochemistry, makes the compound well-suited for GPCR ligand design where aromatic residue contacts are critical for affinity and selectivity.

Structure-Activity Relationship (SAR) Studies Around the Fluoropyrimidine-Cyclohexyl Scaffold

The well-defined (1r,4r) stereochemistry eliminates isomer-related activity ambiguity, making this compound an ideal reference point for SAR exploration of the fluoropyrimidine-cyclohexyl core [1]. Researchers can systematically vary the amide substituent while maintaining conformational consistency.

Fragment-Based Drug Discovery (FBDD) with Phenylpropanamide as a Privileged Fragment

The 3-phenylpropanamide substructure serves as a privileged fragment for hit expansion, offering a balance of lipophilicity and hydrogen-bonding capacity (HBA = 5) that is distinct from more polar isoxazole or truncated trifluoromethyl analogs [1]. Its commercial availability in defined pack sizes (2–5 μmol) supports fragment screening workflows.

Quote Request

Request a Quote for 3-phenyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.